

Lys-CoA TFA off-target effects on other acetyltransferases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lys-CoA TFA

Cat. No.: B11929607

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Technical Support Center: Lys-CoA-TFA

Welcome to the technical support center for Lys-CoA-TFA, a selective inhibitor of the p300 histone acetyltransferase (HAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Lys-CoA-TFA in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Lys-CoA-TFA and what is its primary target?

Lys-CoA-TFA is a selective inhibitor of the p300 histone acetyltransferase (HAT), a lysine acetyltransferase (KAT) that plays a crucial role in regulating transcription and other cellular processes. It acts as a bi-substrate inhibitor, mimicking the binding of both acetyl-CoA and the lysine-containing substrate.

Q2: What is the known selectivity of Lys-CoA-TFA?

Lys-CoA-TFA exhibits high selectivity for p300 over other acetyltransferases. It has been shown to be over 100-fold more selective for p300 compared to PCAF (p300/CBP-associated factor).

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Q3: What are the potential off-target effects of Lys-CoA-TFA?

While highly selective for p300 over PCAF, the inhibitory effects of Lys-CoA-TFA on a broader range of lysine acetyltransferases have not been extensively characterized in publicly available literature. It is recommended to perform selectivity profiling against a panel of relevant acetyltransferases for your specific experimental context.

Q4: Is Lys-CoA-TFA cell-permeable?

No, Lys-CoA-TFA is generally considered to be cell-impermeable due to its size and charge. Therefore, it is best suited for use in biochemical assays with purified enzymes or cell lysates. For cell-based assays, alternative approaches or cell-permeable analogs would be necessary.

Q5: How should I store and handle Lys-CoA-TFA?

Lys-CoA-TFA powder should be stored at -20°C.[5] Once reconstituted in a solvent, it is recommended to store it at -80°C.[5] Avoid repeated freeze-thaw cycles to maintain its integrity. As it is a trifluoroacetic acid (TFA) salt, it is moisture-sensitive and should be handled in a dry environment.[6][7]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using Lys-CoA-TFA.

Problem	Possible Cause	Solution
No or low inhibition of p300 activity	Incorrect inhibitor concentration	Verify the final concentration of Lys-CoA-TFA in your assay. Prepare fresh dilutions from a stock solution.
Degraded inhibitor	Ensure proper storage of Lys-CoA-TFA at -20°C (powder) or -80°C (in solution) and avoid multiple freeze-thaw cycles. [5]	
Inactive enzyme	Confirm the activity of your p300 enzyme preparation using a known substrate and optimal assay conditions before performing inhibition studies.	
Suboptimal assay conditions	Optimize buffer pH (typically 7.5-8.0), temperature (often 30°C), and incubation times. [8]	
High background signal	Non-enzymatic acetylation	At high concentrations, acetyl-CoA can non-enzymatically acetylate substrates. Include a no-enzyme control to assess the level of non-enzymatic acetylation.
Contaminated reagents	Use high-purity reagents, especially acetyl-CoA. Some commercial preparations may contain free CoA, which can interfere with certain assay formats.	

Inconsistent or variable results	Pipetting errors	Use calibrated pipettes and prepare a master mix for reaction components to minimize variability.[9]
Reagent instability	Acetyl-CoA is unstable in solution, especially at alkaline pH. Prepare it fresh and keep it on ice.	
Inhibitor solubility issues	Lys-CoA-TFA is soluble in water (70 mg/mL). Ensure it is fully dissolved in the assay buffer. If using other solvents for stock solutions, check for precipitation upon dilution into the aqueous assay buffer.	
Apparent inhibition of other acetyltransferases	True off-target inhibition	Lys-CoA-TFA may have inhibitory activity against other acetyltransferases, although it is known to be highly selective for p300 over PCAF. Perform dose-response curves to determine the IC50 for any suspected off-target enzymes.
Assay interference	The TFA salt of Lys-CoA could potentially alter the pH of the reaction if used at very high concentrations, affecting enzyme activity. Ensure the final buffer concentration is sufficient to maintain a stable pH.	

Quantitative Data Summary

The following table summarizes the known inhibitory activity of Lys-CoA-TFA.

Acetyltransferase	IC50	Fold Selectivity (vs. p300)
p300	50 - 500 nM	1
PCAF	200 μ M	>100

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Protocol for Determining the IC50 of Lys-CoA-TFA against p300

This protocol describes a radiometric filter-binding assay using [3 H]-acetyl-CoA.

Materials:

- Recombinant human p300
- Histone H3 or H4 peptide substrate
- Lys-CoA-TFA
- [3 H]-acetyl-CoA
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT
- Stop Solution: Glacial acetic acid
- P81 phosphocellulose filter paper
- Scintillation cocktail
- Scintillation counter

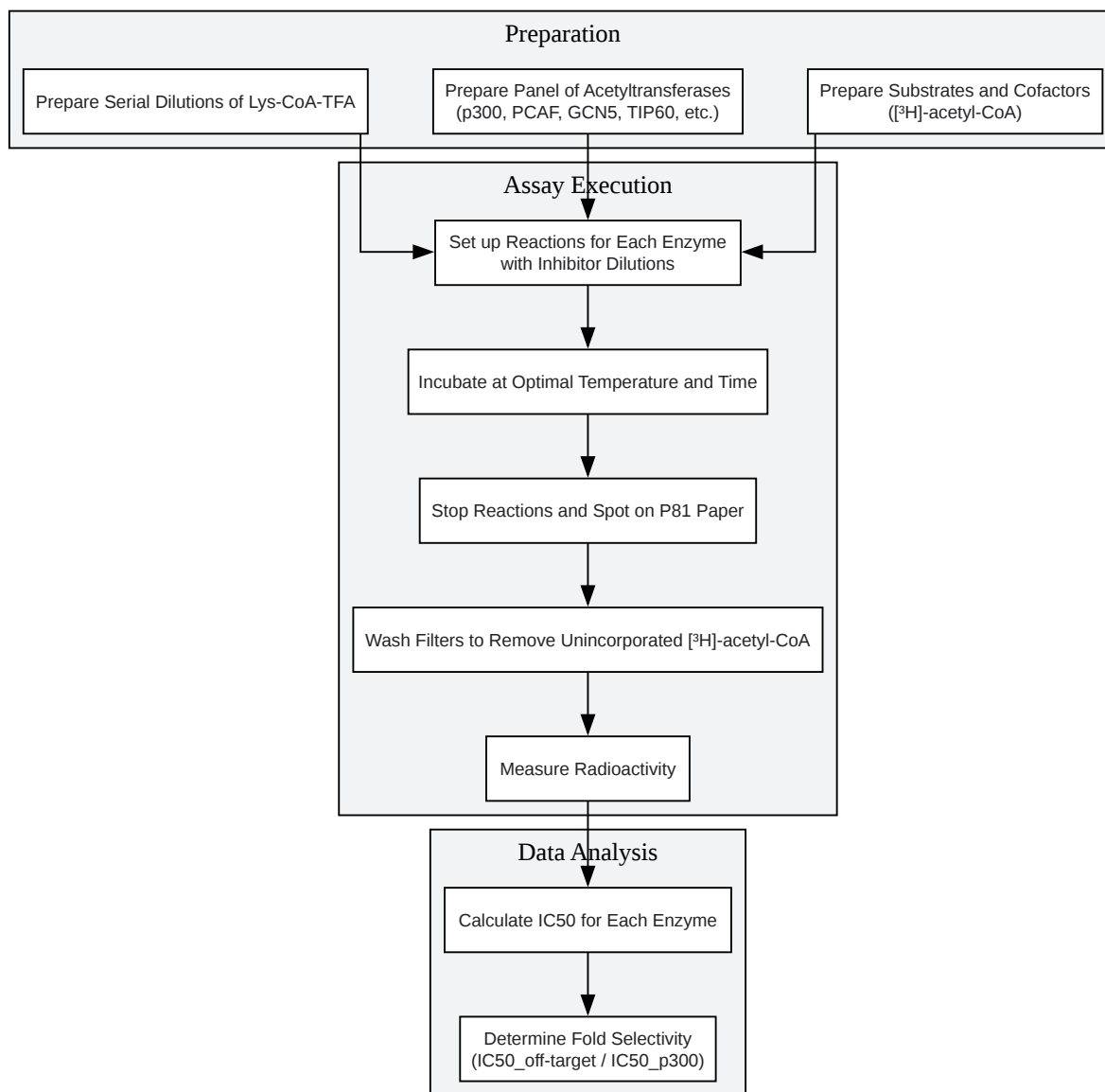
Procedure:

- Prepare a serial dilution of Lys-CoA-TFA: Prepare a 10-point, 2-fold serial dilution of Lys-CoA-TFA in Assay Buffer. The final concentrations in the assay should typically range from 1

nM to 10 μ M.

- Prepare the reaction mix: In a microcentrifuge tube, prepare a master mix containing Assay Buffer, p300 enzyme (e.g., 50 nM final concentration), and histone peptide substrate (at its K_m concentration).
- Set up the reactions: In individual tubes, add the reaction mix and the corresponding dilution of Lys-CoA-TFA or vehicle control (e.g., water or buffer).
- Initiate the reaction: Add [3 H]-acetyl-CoA (e.g., 1 μ M final concentration) to each tube to start the reaction.
- Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction: Spot a portion of each reaction mixture onto the P81 filter paper. Immediately immerse the filter paper in the Stop Solution to quench the reaction.
- Wash the filters: Wash the filter paper multiple times with wash buffer (e.g., 50 mM sodium phosphate, pH 7.5) to remove unincorporated [3 H]-acetyl-CoA.
- Measure radioactivity: Place the washed and dried filter paper discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data analysis: Plot the percentage of inhibition against the logarithm of the Lys-CoA-TFA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

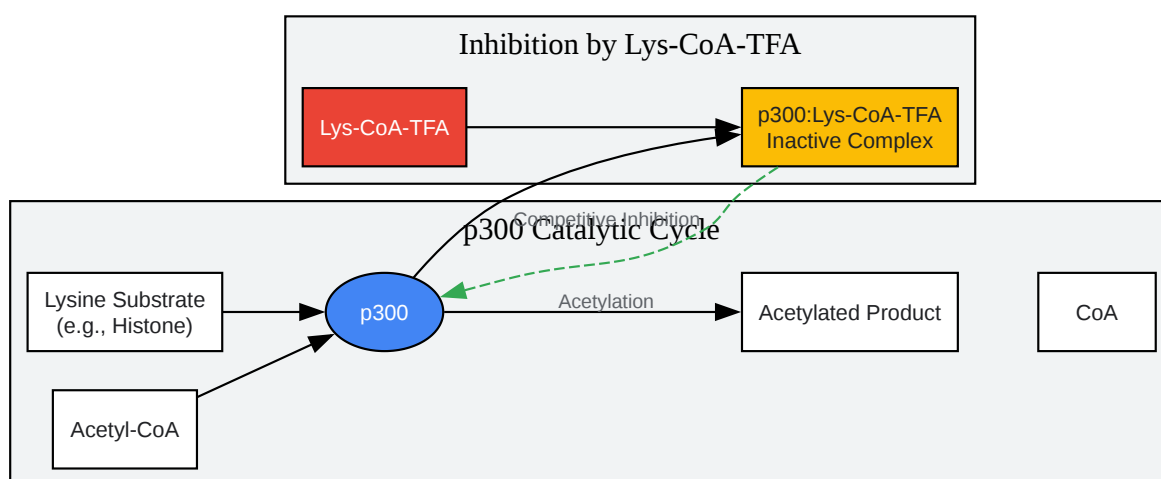
Workflow for Acetyltransferase Inhibitor Selectivity Profiling



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Caption: Workflow for determining the selectivity of Lys-CoA-TFA against a panel of acetyltransferases.

Signaling Pathway and Experimental Logic Mechanism of p300 Inhibition by Lys-CoA-TFA



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Caption: Lys-CoA-TFA acts as a competitive inhibitor of p300, preventing the binding of substrates.

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- To cite this document: BenchChem. [Lys-CoA TFA off-target effects on other acetyltransferases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929607#lys-coa-tfa-off-target-effects-on-other-acetyltransferases]

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